Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFMOJKZTZIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 3.1.0 Hexane 1,5 Dicarboxylic Acid and Its Derivatives
Convergent and Divergent Synthetic Pathways to the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane core can be approached through either convergent or divergent strategies. Convergent syntheses assemble the complex structure from several individual fragments, often forming multiple carbon-carbon bonds in a single step. evitachem.com In contrast, divergent pathways involve the modification of a common precursor to yield a variety of related structures. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.
Intramolecular cyclization is a powerful strategy for forming the bicyclo[3.1.0]hexane skeleton. rsc.org These reactions can proceed through various mechanisms, including radical and metal-catalyzed pathways, often providing high levels of stereocontrol.
One notable method is the intramolecular radical oxidative cyclization. For instance, benzo-fused bicyclo[3.1.0]hexane derivatives can be synthesized from 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. acs.org This transition-metal-free approach utilizes diphenyl diselenide and tert-butyl hydroperoxide (TBHP) to initiate a radical cascade, forming two C-C bonds and one C-O bond in a single operation. acs.org
Gold-catalyzed cyclization presents another effective route. The cyclization/hydroboration of 1,6-enynes, catalyzed by a gold complex, provides one-step access to bicyclo[3.1.0]hexane boranes under mild conditions. google.com This atom-economical process proceeds via a 5-exo-dig cyclization followed by the insertion of a gold carbene into a B-H bond. google.com
| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Product Type |
| Intramolecular Radical Oxidative Cyclization | 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes | Diphenyl diselenide, TBHP | Benzo-fused bicyclo[3.1.0]hexanes |
| Gold-Catalyzed Cyclization/Hydroboration | 1,6-Enynes | IPrAuCl/AgPF₆ | Bicyclo[3.1.0]hexane boranes |
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are particularly effective for building the bicyclo[3.1.0]hexane system.
A convergent synthesis of the bicyclo[3.1.0]hexane skeleton can be achieved through a (3+2) annulation of cyclopropenes with activated cyclopropanes. evitachem.comrsc.org This represents the first reported (3+2) annulation of these two components to form the carbocyclic system. evitachem.com The reaction is typically mediated by a photoredox catalyst, using either an organic dye or an iridium complex under blue LED irradiation. evitachem.comnih.gov
In this process, the aminocyclopropane acts as the three-carbon component. Upon single-electron transfer oxidation by the excited photocatalyst, it forms a radical cation which undergoes ring-opening to generate a distonic radical cation. researchgate.net This intermediate then adds to the cyclopropene (B1174273), the two-carbon component, to construct the five-membered ring of the bicyclic system. evitachem.comresearchgate.net This method is notable for its broad substrate scope, mild reaction conditions, and its ability to create scaffolds with three contiguous stereocenters, including an all-carbon quaternary center. evitachem.comrsc.org High diastereoselectivity has been achieved when using difluorocyclopropenes in combination with a bulky cyclopropylaniline. evitachem.com
| Catalyst System | Reactant 1 (2-carbon) | Reactant 2 (3-carbon) | Key Features |
| Organic Dye (e.g., 4DPAIPN) | Diester-substituted cyclopropenes | Aminocyclopropanes (Cyclopropylanilines) | Mild conditions, broad scope, convergent. evitachem.comrsc.org |
| Iridium Photoredox Catalyst | Difluorocyclopropenes | Bulky Cyclopropylanilines | High diastereoselectivity. evitachem.com |
A versatile and widely applied strategy for forming the three-membered ring of the bicyclo[3.1.0]hexane system is the intramolecular cyclopropanation mediated by a carbene. rsc.orgbohrium.com This approach typically involves the decomposition of a diazo compound precursor, often catalyzed by a transition metal complex (e.g., rhodium or copper), to generate a carbene intermediate. This reactive species then undergoes an intramolecular addition to a tethered alkene to form the cyclopropane (B1198618) ring. rsc.orgrsc.org
This methodology allows for the diastereoselective introduction of a wide range of substituents. rsc.orgbohrium.com A general strategy employs a cross-metathesis step to functionalize a terminal olefin, followed by the carbene-mediated intramolecular cyclopropanation of the corresponding diazo intermediate. rsc.orgrsc.org This combined approach has proven effective for synthesizing bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring, which are valuable precursors for more complex molecules. rsc.org It is noted that this method can be limited when electron-withdrawing groups are present, as a competing [3+2] cycloaddition may occur. rsc.orgrsc.org
| Precursor | Key Step | Catalyst (Typical) | Outcome |
| Diazo intermediate with a tethered alkene | Intramolecular Cyclopropanation | Rhodium(II) or Copper complexes | Formation of the cyclopropane ring of the bicyclo[3.1.0]hexane core. rsc.org |
Annulation Strategies for Bicyclo[3.1.0]hexane-1,5-dicarboxylic Acid Skeleton Assembly
Introduction and Transformation of Carboxylic Acid Moieties
Once the bicyclic core is established, the introduction of carboxylic acid groups at the bridgehead positions (C1 and C5) is the final key step in synthesizing the target molecule.
The generation of carboxylic acid functionalities on the bicyclo[3.1.0]hexane scaffold is typically achieved through the oxidation of precursor functional groups, such as alcohols or aldehydes.
A relevant example is the TEMPO-catalysed oxidation of a diol to a diacid. rsc.org In one reported synthesis involving a bicyclo[3.1.0]hexane system, a diol precursor was successfully oxidized to the corresponding dicarboxylic acid. For purification and characterization, the resulting diacid was often converted to its dimethyl ester derivative using diazomethane, which could then be hydrolyzed back to the pure diacid via alkaline conditions. rsc.org
Alternatively, a two-step oxidation sequence can be employed. The oxidation of a primary alcohol to an aldehyde can be accomplished using methods like the Swern oxidation. nih.gov The resulting aldehyde can then be further oxidized to the carboxylic acid using reagents such as sodium chlorite. nih.gov This stepwise approach allows for controlled oxidation to achieve the desired carboxylic acid functionality at specific positions on the bicyclic frame.
| Oxidation Method | Precursor Functional Group | Key Reagents | Product Functional Group |
| TEMPO-catalysed oxidation | Diol | TEMPO, co-oxidant | Dicarboxylic acid |
| Two-step oxidation | Primary Alcohol | 1. Swern oxidation (or similar) 2. Sodium chlorite | Carboxylic acid |
Hydrolysis Pathways from Nitrile or Ester Precursors
The synthesis of this compound and its derivatives can be effectively achieved through the hydrolysis of corresponding dinitrile or diester precursors. This method is a fundamental and widely used transformation in organic synthesis for converting these functional groups into carboxylic acids.
The hydrolysis of nitrile groups, often requiring strong acidic or basic conditions and elevated temperatures, provides a direct route to the dicarboxylic acid. For instance, bicyclic aminonitriles can be subjected to hydrolysis to yield the corresponding amino acid derivatives. A common procedure involves heating the nitrile compound in a mixture of acetic acid and a strong mineral acid like hydrochloric acid. google.com For example, the hydrolysis of 2-amino-6-fluorobicyclo[3.1.0]hexane-nitrile derivatives has been successfully carried out using a 1:3 mixture of acetic acid and 8 M HCl at 75°C for several hours. google.com Alternative conditions include treatment with 60% sulfuric acid at approximately 100°C. google.com This pathway is particularly valuable as the nitrile precursors can be synthesized through methods like the Strecker reaction, providing a multi-step route to amino-dicarboxylic acid derivatives of the bicyclo[3.1.0]hexane core. google.com
Similarly, the saponification of diester derivatives is a common final step in synthetic sequences. This reaction is typically performed under basic conditions, using reagents such as potassium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, followed by acidification to yield the dicarboxylic acid. nih.govnih.gov The choice of ester group (e.g., methyl, ethyl) can influence the reaction conditions, but the transformation is generally high-yielding and reliable for obtaining the final dicarboxylic acid product. nih.gov
| Precursor Type | Reagents | Conditions | Product |
| Amino-nitrile | Acetic acid, 8 M HCl | 75°C, 5 hours | Amino-dicarboxylic acid |
| Amino-nitrile | 60% H₂SO₄ | 100°C, 2 hours | Amino-dicarboxylic acid |
| Ester | Potassium hydroxide, Methanol | Room temperature | Carboxylic acid salt |
| Ester | Lithium hydroxide, THF/H₂O | Room temperature | Carboxylic acid salt |
Nucleophilic Substitution Reactions for Functionalization
The rigid bicyclo[3.1.0]hexane framework can be functionalized through nucleophilic substitution reactions, allowing for the introduction of various substituents. These reactions are crucial for creating diverse derivatives with potentially unique chemical and biological properties. The reactivity of the scaffold depends on the nature and position of the leaving group.
For example, a bromine atom can serve as an effective leaving group for substitution. In the synthesis of 1,4-disubstituted bicyclo[3.1.0]hexane building blocks, cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo substitution with various nucleophiles. chemrxiv.org The reaction of this bromo-ester with potassium thioacetate (B1230152) (KSAc) in dimethylformamide (DMF) proceeds via an SN2 mechanism, resulting in the corresponding trans-isomeric thioacetate in high yield. chemrxiv.org Similarly, reaction with sodium methoxide (B1231860) leads to the formation of the methoxy-substituted derivative. chemrxiv.org These transformations highlight the utility of nucleophilic substitution for installing different functional groups onto the bicyclic core.
The scope of nucleophiles is broad, including amines, which are important for synthesizing potentially bioactive molecules. The reactions of partially protected, bioactive amines with substrates containing suitable leaving groups, such as imidoyl chlorides, can lead to the formation of functionalized bicyclo[3.1.0]hexane derivatives. beilstein-journals.org These substitutions are often regioselective and provide a pathway to complex heterocyclic systems built upon the bicyclic scaffold. beilstein-journals.org
| Substrate | Nucleophile | Product Stereochemistry |
| cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate | Potassium thioacetate (KSAc) | trans-thioacetate |
| cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate | Sodium methoxide | trans-methoxy |
| N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | Imidoyl chloride | Substitution at imidoyl chloride |
Strecker Reaction in the Synthesis of Amino-Dicarboxylic Acid Derivatives
The Strecker reaction and related methodologies provide a powerful tool for the synthesis of α-amino acids, including complex derivatives built on the bicyclo[3.1.0]hexane scaffold. This approach allows for the stereocontrolled introduction of both an amino group and a carboxylic acid precursor (a nitrile) at a specific carbon center.
In the context of bicyclo[3.1.0]hexane synthesis, a Strecker-type pathway can be employed to prepare key aminonitrile intermediates. The process typically begins with a ketone precursor on the bicyclic frame. This ketone can be converted to an intermediate imine or a related species, which then reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form an α-aminonitrile. google.com The reaction often exhibits high diastereoselectivity, which is crucial for controlling the stereochemistry of the final amino acid product. google.com
Following the formation of the aminonitrile, a hydrolysis step is required to convert the nitrile group into a carboxylic acid, completing the synthesis of the amino-dicarboxylic acid derivative. This two-step sequence (aminonitrile formation and subsequent hydrolysis) is a hallmark of the Strecker synthesis pathway and has been successfully applied to produce compounds like 2-amino-6-fluorobicyclo[3.1.0]hexane derivatives. google.com While classic Strecker conditions involve aldehydes or ketones, ammonia, and cyanide, modern variations offer broader applicability and control. Another related, highly efficient method for creating the amino acid stereogenic center is the Corey-Link methodology. nih.gov
| Step | Description | Intermediate/Product |
| 1 | Formation of an imine or related precursor from a bicyclic ketone. | Imine intermediate |
| 2 | Nucleophilic addition of a cyanide source (e.g., TMSCN). | α-aminonitrile derivative |
| 3 | Hydrolysis of the nitrile group under acidic conditions. | α-amino acid derivative |
Catalytic Approaches in this compound Synthesis
Photoredox Catalysis (Organic and Iridium-Based) in Annulation Reactions
Photoredox catalysis has emerged as a mild and powerful strategy for constructing the bicyclo[3.1.0]hexane skeleton through (3+2) annulation reactions. rsc.orgrsc.org This approach utilizes visible light to initiate radical-based transformations, enabling the convergent synthesis of highly substituted bicyclic systems from readily available precursors like cyclopropenes and aminocyclopropanes. rsc.orgresearchgate.netnih.gov
Both organic dyes and iridium-based complexes have proven effective as photoredox catalysts for this transformation. rsc.orgresearchgate.net An organic catalyst, such as 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), can efficiently mediate the reaction under blue LED irradiation. researchgate.net Iridium complexes, like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, are also highly effective and can provide excellent yields of the desired bicyclo[3.1.0]hexane products. researchgate.netresearchgate.net The reaction is believed to proceed via a photoredox-mediated single-electron transfer, leading to the ring-opening of the aminocyclopropane to form a radical intermediate, which then engages in a cycloaddition with the cyclopropene. rsc.orgnih.gov This methodology is notable for its broad substrate scope, tolerating a range of substituents on both the cyclopropene and aminocyclopropane partners, and for its ability to create complex structures with multiple contiguous stereocenters, including all-carbon quaternary centers. rsc.orgrsc.org
| Catalyst Type | Example Catalyst | Key Features | Yield Range |
| Organic | 4CzIPN | Metal-free, good reductant | 60-86% |
| Iridium-Based | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | High efficiency, broad applicability | 80-90% |
Lewis Acid Catalysis for Controlled Ring Closure and Transformation
Lewis acid catalysis plays a crucial role in orchestrating controlled ring closures and transformations to form the bicyclo[3.1.0]hexane core. These catalysts can activate substrates, promoting specific bond formations and influencing the stereochemical outcome of the reaction.
A significant application of Lewis acid catalysis is in intramolecular epoxide-opening cyclopropanation reactions. google.com In this strategy, a suitably functionalized acyclic precursor containing an epoxide is treated with a Lewis acid, such as triethylaluminum (B1256330) (Et₃Al), in combination with a strong base like lithium bis(trimethylsilyl)amide (LHMDS). google.com The Lewis acid coordinates to the epoxide oxygen, facilitating a nucleophilic attack that leads to ring closure and the formation of the bicyclo[3.1.0]hexane system. This method allows for the construction of the strained bicyclic structure under controlled conditions, often at low temperatures (e.g., -60°C). google.com
Lewis acids are also instrumental in mediating cycloaddition reactions with highly strained systems like bicyclo[1.1.0]butanes (BCBs) to form various bicyclic products. chemrxiv.org For instance, the Lewis acid-catalyzed annulation of BCBs with other partners can proceed via the activation of one or both reactants, leading to the formation of complex polycyclic frameworks. chemrxiv.orgacs.org While not always directly yielding the bicyclo[3.1.0]hexane skeleton, these reactions demonstrate the power of Lewis acids to control the reactivity of strained rings, a principle applicable to the broader synthesis of related carbocycles.
| Reaction Type | Lewis Acid | Role of Lewis Acid | Precursor |
| Intramolecular Cyclopropanation | Triethylaluminum (Et₃Al) | Epoxide activation | Acyclic epoxide |
| (4+3) Annulation | Bismuth(III) triflate (Bi(OTf)₃) | Activation of BCBs and p-QMs | Bicyclo[1.1.0]butane |
Palladium-Catalyzed Decarboxylative Reactions
Palladium catalysis offers versatile methods for C-C bond formation, and decarboxylative reactions represent a key strategy where a carboxylic acid group is extruded as CO₂. While direct palladium-catalyzed decarboxylative synthesis of this compound is not prominently documented, related methodologies involving strained ring systems highlight the potential of this approach.
Palladium-catalyzed decarboxylative (4+3) cycloadditions have been developed for the synthesis of related bridged ring systems, such as 2-oxabicyclo[4.1.1]octanes. semanticscholar.orgnih.govrsc.org In these reactions, palladium(0) catalysts react with precursors like 2-alkylidenetrimethylene carbonates, which undergo oxidative addition and subsequent decarboxylation to form a π-allyl palladium zwitterionic intermediate. semanticscholar.orgnih.gov This intermediate then acts as a 1,4-dipole that can react with a strained cycloaddition partner, such as a bicyclobutane (BCB), to construct a larger bicyclic framework. semanticscholar.orgrsc.org
Although the substrates and resulting scaffolds differ, this strategy of activating a reaction partner through a palladium-catalyzed decarboxylation provides a blueprint for potential applications in bicyclo[3.1.0]hexane synthesis. Furthermore, palladium-catalyzed cyclization-oxidation sequences have been developed that yield bicyclo[3.1.0]hexanes through a proposed Pd(II)/Pd(IV) cycle, demonstrating the utility of palladium in orchestrating complex ring-forming cascades. acs.org
| Reaction Type | Catalyst System | Precursors | Intermediate | Product Scaffold |
| Decarboxylative (4+3) Cycloaddition | Pd₂(dba)₃ / Ligand | Bicyclobutane, 2-alkylidenetrimethylene carbonate | π-allyl palladium 1,4-dipole | 2-Oxabicyclo[4.1.1]octane |
| Cyclization-Oxidation | Palladium Catalyst | Acyclic diene | Alkyl-palladium(IV) | Bicyclo[3.1.0]hexane |
Stereoselective Synthetic Strategies for this compound Analogues
The rigid bicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active molecules, including analogues of glutamic acid that act as potent and selective metabotropic glutamate (B1630785) receptor (mGluR) agonists. nih.govacs.org The stereochemistry of these analogues is crucial for their pharmacological activity, necessitating the development of precise and efficient stereoselective synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer. Key approaches include catalytic asymmetric synthesis, enzymatic resolutions, the use of chiral starting materials, and substrate-controlled reactions.
Catalytic Asymmetric Synthesis
Catalytic methods that employ small amounts of a chiral catalyst to generate large quantities of an enantioenriched product are highly sought after in organic synthesis. For bicyclo[3.1.0]hexane systems, several powerful catalytic asymmetric strategies have been developed.
One notable example is the palladium-catalyzed enantioselective oxidative cyclization of enyne derivatives. This method achieves the first asymmetric Pd(II)/Pd(IV) catalysis cycle by using a combination of a hypervalent iodine reagent and a chiral ligand. nih.gov Specifically, the use of a chiral spiro-bioxazoline ligand (SPRIX) in conjunction with a palladium catalyst has been shown to furnish lactones containing the bicyclo[3.1.0]hexane skeleton with high levels of enantioselectivity. nih.gov
Another significant advancement is the use of asymmetric organocatalysis. A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been achieved through a transannular alkylation reaction. acs.org This strategy utilizes aminocatalysis to install all stereocenters, enabling a cascade process between enals and 4-alkenyl sulfamidate imines to build the bicyclic core. acs.org This method is particularly versatile, as it allows for the selective synthesis of different diastereomers from the same starting materials by modifying the reaction sequence. acs.org
| Catalyst System | Reaction Type | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd-i-Pr-SPRIX complex / PhI(OAc)₂ | Oxidative Cyclization of Enynes | First asymmetric Pd(II)/Pd(IV) catalysis | Up to 95% | nih.gov |
| Chiral Aminocatalyst (e.g., Jørgensen-Hayashi catalyst) | Michael/Michael/Transannular Alkylation Cascade | Diastereodivergent synthesis | Not reported as ee, but high diastereoselectivity | acs.org |
Enzymatic and Chemoenzymatic Methods
Biocatalysis, particularly the use of enzymes like lipases, offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. doi.org Lipases are widely used for the kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other, allowing for their separation.
A general and efficient method for the synthesis of enantiomerically pure bicyclo[3.1.0]hexane nucleosides involves a lipase-catalyzed asymmetric acetylation. acs.orgnih.gov In this approach, a racemic alcohol precursor, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, is subjected to a double-acetylation reaction catalyzed by a lipase. acs.org This process selectively produces an enantiomerically pure diacetate and the corresponding unreacted monoacetate, which can then be separated. acs.orgnih.gov This enzymatic resolution is applicable to the synthesis of various classes of (north) bicyclo[3.1.0]hexane nucleosides. nih.gov
Chemoenzymatic strategies often begin with chiral compounds from natural sources. For instance, (+)-3-carene, an inexpensive monoterpene, serves as a chiral starting material for the synthesis of various bicyclo[3.1.0]hexane derivatives. doi.org Subsequent biotransformations using lipases can be employed to resolve diastereomeric mixtures of these derivatives, yielding pure stereoisomers. doi.org
| Enzyme | Reaction Type | Substrate | Products | Reference |
|---|---|---|---|---|
| Lipase | Asymmetric Acetylation (Kinetic Resolution) | (±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol | (+)-diacetate and (−)-monoacetate | acs.orgnih.gov |
| Lipase | Biotransformation (Hydrolysis/Transesterification) | Chiral bicyclo[3.1.0]hexane derivatives from (+)-3-carene | Pure diastereoisomers | doi.org |
Use of the Chiral Pool and Classical Resolution
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in a synthesis. As mentioned, (+)-3-carene is a valuable starting material from the chiral pool for accessing chiral bicyclo[3.1.0]hexane systems. doi.org
Beyond the chiral pool, classical resolution remains a robust and scalable method for separating enantiomers. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization.
For the synthesis of potent mGluR agonists, a racemic hydantoin (B18101) intermediate, spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid, was resolved using a chiral amine. acs.org The racemic acid was treated with (R)-(+)-α-methylbenzylamine, leading to the formation of diastereomeric salts. Due to their different solubilities, the desired salt could be selectively crystallized, providing access to the enantiomerically pure active compound after hydrolysis. acs.org
Substrate and Reagent-Controlled Strategies
In some synthetic routes, the stereochemical outcome is controlled by the inherent structure of the substrate or by the specific reagents used. The synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective group 2 mGluR agonist, provides a key example. nih.govacs.org
A highly efficient and stereoselective synthesis of a 3-beta fluoro derivative of this dicarboxylic acid was achieved using the Corey-Link methodology. nih.gov This method allows for the controlled installation of the amino acid's stereogenic center. nih.gov Similarly, modified Corey-Link reactions have been developed for the enantiospecific synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, demonstrating excellent control over the stereochemistry. scispace.com
Another powerful diastereoselective method is the (3+2) annulation of cyclopropenes with aminocyclopropanes. researchgate.net This convergent approach, which can be promoted by an organic or an iridium photoredox catalyst, constructs the bicyclo[3.1.0]hexane core with high diastereoselectivity, particularly when using difluorocyclopropenes. researchgate.net
Stereochemical Control and Investigations of Bicyclo 3.1.0 Hexane 1,5 Dicarboxylic Acid
Diastereoselective Synthesis of Bicyclo[3.1.0]hexane Derivatives
The construction of the bicyclo[3.1.0]hexane skeleton with precise control over the relative stereochemistry of its substituents is a key challenge for synthetic chemists. Various methodologies have been developed to achieve high diastereoselectivity.
One effective strategy is the convergent synthesis through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This method, utilizing photoredox catalysis, allows for the formation of bicyclo[3.1.0]hexanes with three contiguous stereocenters. The reaction has proven to be highly diastereoselective, particularly when using difluorocyclopropenes. nih.govrsc.org
Intramolecular reactions have also been successfully employed. The intramolecular Simmons-Smith (IMSS) cyclopropanation is a notable example, providing a pathway to substituted bicycloalkanes. researchgate.net This method has been used for the highly diastereoselective synthesis of related fused ring systems, such as a 5-3-5 fused tricycloalkane. researchgate.net Another approach involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione, which yields the bicyclo[3.1.0]hexane ring system with excellent diastereoselectivity. researchgate.net
Furthermore, an intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source has been developed. This copper(I)/secondary amine cooperatively catalyzed reaction enables the single-step construction of the bicyclo[3.1.0]hexane skeleton and can be rendered asymmetric. A stereocontrolled synthesis was instrumental in preparing the potent metabotropic glutamate (B1630785) receptor agonist, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), and its diastereomer. acs.org
Enantioselective Approaches to Chiral Bicyclo[3.1.0]hexane-1,5-dicarboxylic Acid Structures
Accessing enantiomerically pure bicyclo[3.1.0]hexane derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. Several enantioselective strategies have been established.
Asymmetric catalysis provides a direct route to enantioenriched products. For instance, the intramolecular radical cyclopropanation mentioned previously has been successfully adapted into an asymmetric transformation, affording bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity.
Enzymatic methods offer a powerful alternative for achieving high enantiopurity. Lipase-catalyzed asymmetric acetylation has been used for the kinetic resolution of racemic bicyclo[3.1.0]hexan-2-ol, separating it into an enantiomerically pure diacetate and a monoacetate. nih.gov This enzymatic resolution was a key step in the synthesis of (north)-bicyclo[3.1.0]hexane nucleosides. nih.gov Chemoenzymatic approaches, starting from chiral natural products like (+)-3-carene, have also been used to synthesize various chiral bicyclo[3.1.0]hexane compounds, employing lipases for biotransformations to obtain pure diastereoisomers. researchgate.net
Classical resolution using chiral resolving agents is another effective technique. The enantiomers of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid were separated from the racemic mixture. acs.org Similarly, a spiro[bicyclo[3.1.0]hexane...] derivative was resolved using (R)-(+)-α-methylbenzylamine to isolate the desired enantiomer in excellent yield and purity. acs.org
Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System
The rigid nature of the bicyclo[3.1.0]hexane ring system significantly restricts its conformational freedom compared to monocyclic six-membered rings like cyclohexane (B81311). Understanding its preferred conformation is essential for designing molecules with specific three-dimensional orientations.
Unlike cyclohexane, which overwhelmingly prefers a chair conformation, the bicyclo[3.1.0]hexane skeleton exists predominantly in a boat-like conformation. rsc.orgoup.com This preference has been confirmed by a variety of experimental methods, including single-crystal X-ray diffraction and microwave spectroscopy, as well as computational studies. rsc.orgconicet.gov.ar
The primary reason for the destabilization of the chair-like conformer is the severe steric hindrance caused by the fused cyclopropane (B1198618) ring. conicet.gov.ar In a hypothetical chair conformation, the pseudo-axial hydrogens on the cyclopentane (B165970) portion of the ring would experience significant repulsion. conicet.gov.ar To avoid this steric clash, the ring adopts a boat-like geometry. conicet.gov.ar Computational studies using ab initio and Density Functional Theory (DFT) methods have consistently shown that the boat-like conformers are substantially more stable than the chair-like ones. researchgate.netoup.comconicet.gov.arrsc.org In some cases, a stable minimum energy structure for the chair-like conformer could not be located, suggesting it may represent a transition state rather than a stable conformer. conicet.gov.ar The relative stability of the boat form can also be explained by stabilizing orbital interactions. oup.com
The table below presents a summary of computational findings on the relative stability of these conformers for the parent bicyclo[3.1.0]hexane and related systems.
| Compound | Method | Most Stable Conformer | Energy Difference (kcal/mol) (Boat vs. Chair) |
| Bicyclo[3.1.0]hexane | Ab initio (6-31G) | Boat | 4.3 oup.com |
| 6-Oxabicyclo[3.1.0]hexane | Ab initio (6-31G) | Boat | 6.0 oup.com |
| 6-Thiabicyclo[3.1.0]hexane | Ab initio (6-31G*) | Boat | 4.1 oup.com |
| Bicyclo[3.1.0]hexane Derivative | DFT (B3LYP/6-311++G**) | Boat | "much more stable" rsc.org |
Determination of Absolute and Relative Stereochemistry
Unambiguous determination of the absolute and relative stereochemistry of chiral bicyclo[3.1.0]hexane derivatives is critical. A combination of spectroscopic and computational techniques is often employed to achieve this.
Single-crystal X-ray crystallography is a definitive method for determining both the relative and absolute configuration of crystalline compounds, and it has been used to confirm the structures of various bicyclo[3.1.0]hexane derivatives. researchgate.netresearchgate.net
For non-crystalline materials or when suitable crystals cannot be obtained, chiroptical spectroscopic methods are invaluable. The absolute configurations of bicyclo[3.1.0]hexane derivatives have been successfully determined by comparing experimental electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra with spectra predicted by DFT calculations. rsc.orgdocumentsdelivered.com This combination of experimental spectroscopy and theoretical computation provides a high degree of confidence in assigning the absolute configuration, even for conformationally flexible molecules. rsc.org The reliability of using time-dependent DFT (TDDFT) to predict optical rotation and ECD for the purpose of assigning absolute configuration is well-established. acs.org
Advanced Computational and Theoretical Chemistry Studies of Bicyclo 3.1.0 Hexane Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for investigating the structural and energetic characteristics of the bicyclo[3.1.0]hexane framework. Functionals such as M06-2X and B3LYP are commonly employed to achieve accurate results that complement experimental findings. conicet.gov.arresearchgate.netnih.gov
DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions involving bicyclo[3.1.0]hexane derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles that illuminate reaction mechanisms.
One such study investigated the Pt- or Au-catalyzed 1,5-enyne cycloisomerization reaction that forms the bicyclo[3.1.0]hexane motif. acs.org DFT calculations provided crucial insights into the transition states and intermediates that are challenging to detect experimentally, thereby revealing the structural factors that govern the reaction's selectivity and reactivity. acs.org In another example, the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane catalyzed by a Platinum-salt was studied using the M06 functional. nih.gov The investigation revealed a three-step mechanism:
Oxidative addition to form a platinacyclobutane intermediate.
Cleavage of the Pt-C bond to open the platinacyclobutane ring.
Protodeplatination to generate the final monocyclic products. nih.gov
DFT has also been used to characterize the transition states for thermal rearrangements and cycloaddition reactions, successfully explaining multi-step mechanisms and observed stereoselectivity.
A key strength of DFT is its ability to predict and explain the stereochemical outcomes of reactions. For the aforementioned Pt-catalyzed β-enyne cyclization, distortion/interaction analyses based on DFT results showed that the favored transition state benefits from stronger hydrogen bonding, C-H···π interactions, and reduced steric repulsion, leading to the observed diastereoselectivity. acs.org In the corresponding Au-catalyzed reaction of α-enyne, the degree of out-of-plane distortion of the alkenyl group and the bending of the alkynyl group in the transition states were identified as the determining factors for stereochemical preference. acs.org
The inherent ring strain of the bicyclo[3.1.0]hexane system is a major determinant of its reactivity. DFT calculations using the M062X functional have quantified the strain energy for the parent bicyclo[3.1.0]hexane to be approximately 32.4 kcal/mol. This substantial strain serves as a driving force in many chemical transformations, including ring-opening reactions.
The bicyclo[3.1.0]hexane skeleton is a conformationally restricted system. nih.gov The five-membered ring can adopt various conformations, with the "boat-like" and "chair-like" forms being of primary interest. conicet.gov.aroup.com DFT studies have consistently shown that the boat-like conformation is the most stable arrangement for the parent bicyclo[3.1.0]hexane and many of its derivatives. conicet.gov.ar By mapping the potential energy surface, researchers can investigate the preference for these conformers. conicet.gov.ar
In a study on conformationally restricted GABA analogues with a bicyclo[3.1.0]hexane backbone, DFT calculations (B3LYP/6-31G*) identified two nearly equally stable low-energy structures, a syn- and an anti-conformer, with the anti-conformer being slightly more stable (ΔE < 1 kcal/mol). nih.gov These computational analyses are crucial for understanding how the rigid bicyclic scaffold influences molecular shape and biological activity. nih.govmdpi.com
Relative Stability of Bicyclo[3.1.0]hexane Conformers
General finding from multiple DFT and ab initio studies.
| Conformer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Boat-like | 0.0 (Reference) | More Stable |
| Chair-like | > 0 | Less Stable |
Ab Initio Molecular Orbital Calculations for Electronic and Molecular Structure
Ab initio molecular orbital methods provide a high level of theory for investigating the electronic and molecular structures of bicyclo[3.1.0]hexane systems. These calculations, performed with basis sets like 3-21G, 3-21G(), and 6-31G, have been used to obtain the relative total energies and optimized geometries for both boat and chair forms of bicyclo[3.1.0]hexane and its heteroatomic derivatives. oup.comcapes.gov.br
The results from these calculations consistently agree with experimental data, confirming that the boat form is more stable than the chair form in systems like bicyclo[3.1.0]hexane, 6-oxabicyclo[3.1.0]hexane, and 6-thiabicyclo[3.1.0]hexane. oup.comcapes.gov.br The relative stability of the boat form in these bicyclic systems, which contrasts with the preference for chair forms in corresponding monocyclic systems, can be explained by stabilizing orbital interactions. oup.comcapes.gov.br
Further studies using the MP2/cc-pVTZ method have calculated the structures and relative energies of various conformations for bicyclo[3.1.0]hexane and related molecules. nih.gov These computations were used to generate theoretical ring-puckering potential energy functions, which showed good agreement with functions derived from experimental spectroscopic data. nih.gov For 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predicted the stable chair and twist conformations to be 3.8 and 49.5 kcal mol−1 higher in energy, respectively, than the boat form, indicating the boat conformation is overwhelmingly preferred. acs.org
Quantum-Chemical Calculations for Thermochemical Properties
Quantum-chemical calculations are essential for determining the thermochemical properties of bicyclo[3.1.0]hexane derivatives. DFT methods, specifically at the B3LYP/6-31G(d,p) level of theory, have been used to calculate molecular structures and vibrational frequencies. aip.org This information is then used in conjunction with isodesmic or homodesmic reactions to derive standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cp°). aip.org
For example, the enthalpy of formation for 6-oxabicyclo[3.1.0]hexane was calculated using this approach, yielding a value that aligns with experimental data from combustion calorimetry. aip.org The NIST Chemistry WebBook also provides thermochemical data for the parent bicyclo[3.1.0]hexane, including values for its constant pressure heat capacity at various temperatures, which were calculated using a force field method. nist.gov
Calculated Thermochemical Data for Bicyclo[3.1.0]hexane
Data calculated by a force field method. nist.gov
| Property | Value | Temperature (K) |
|---|---|---|
| Constant Pressure Heat Capacity (Cp,gas) | 100.50 J/molK | 298.15 |
| 137.99 J/molK | 400 | |
| 171.21 J/mol*K | 500 |
Molecular Mechanics Analysis of Strained Organic Molecules
Molecular mechanics provides a computationally efficient method for analyzing the structure and strain of complex organic molecules. While detailed studies specifically applying modern molecular mechanics to bicyclo[3.1.0]hexane-1,5-dicarboxylic acid are not prevalent in the reviewed literature, the principles are well-established for strained bicyclic systems. doi.org The strain within the bicyclo[3.1.0]hexane framework is a critical feature influencing its geometry and reactivity.
The analysis of strained systems like bicyclo[1.1.0]butane derivatives using the MM/2 molecular mechanics method, often in combination with quantum chemical calculations, demonstrates how this approach can describe structural and thermochemical characteristics. doi.org For bicyclo[3.1.0]hexane, the strain energy has been quantified computationally to be significant, influencing its conformational preferences and the kinetics of its reactions. This inherent strain, arising from the fusion of the five-membered and three-membered rings, imposes rigid conformational constraints that are valuable in designing molecules with specific three-dimensional shapes for applications in medicinal chemistry.
Spectroscopic and Crystallographic Characterization of Bicyclo 3.1.0 Hexane 1,5 Dicarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 1D, and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid, a complete NMR analysis would provide unambiguous confirmation of its constitution and stereochemistry.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the bicyclic framework. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of these signals would be indicative of their chemical environment and spatial relationships. Protons on the cyclopropane (B1198618) ring would likely appear at relatively high field (low ppm values) due to the ring current effect. The protons on the cyclopentane (B165970) portion of the ring would exhibit more complex splitting patterns due to coupling with their neighbors.
A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carboxyl carbons would be found in the characteristic downfield region (typically >170 ppm). The quaternary bridgehead carbons (C1 and C5) would also have distinct chemical shifts, as would the methylene (B1212753) carbons of the cyclopentane ring and the methine carbon of the cyclopropane ring.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton-carbon pairs. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, which would be crucial for assigning the quaternary carbons, including the carboxylic acid groups to their respective positions on the bicyclic core.
Due to the lack of published experimental spectra for this compound, a representative data table cannot be generated at this time.
X-ray Crystallography for Precise Structural Geometry and Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. An X-ray crystal structure of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the bicyclo[3.1.0]hexane framework and the geometry of the carboxylic acid groups.
Conformation: The preferred conformation of the five-membered ring (e.g., envelope or twist) and the relative orientation of the carboxylic acid substituents.
Stereochemistry: Unambiguous determination of the relative stereochemistry of the substituents. For a chiral sample, the absolute configuration could be determined, often through the use of anomalous dispersion.
Intermolecular interactions: In the solid state, molecules interact through forces such as hydrogen bonding (expected between the carboxylic acid groups), van der Waals forces, and dipole-dipole interactions. X-ray crystallography would reveal the nature of the crystal packing and any hydrogen-bonding networks.
Studies on other bicyclo[3.1.0]hexane derivatives have often revealed a boat-like conformation for the five-membered ring. rsc.org However, without a specific crystal structure for this compound, a table of crystallographic data cannot be provided.
Chiroptical Spectroscopy for Chirality Assignment
This compound is a chiral molecule and therefore would be optically active if resolved into its separate enantiomers. Chiroptical spectroscopy techniques are instrumental in assigning the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum would be compared to a theoretically calculated spectrum, typically using time-dependent density functional theory (TD-DFT), to assign the absolute configuration. For bicyclo[3.1.0]hexane derivatives, ECD has been successfully used for this purpose. rsc.org
Optical Rotation Dispersion (ORD)
Optical Rotation Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. Similar to ECD, the ORD curve is a characteristic feature of a specific enantiomer. The comparison of experimental ORD data with DFT-calculated values provides another reliable method for the assignment of absolute configuration in the bicyclo[3.1.0]hexane series. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions in a chiral molecule. VCD is a powerful technique for determining the absolute configuration of molecules, particularly those with multiple stereocenters. The experimental VCD spectrum in the fingerprint region would be compared with the calculated spectrum for a specific enantiomer to make an unambiguous assignment. This method has been demonstrated to be effective for the stereochemical analysis of bicyclo[3.1.0]hexane derivatives. rsc.org
No specific ECD, ORD, or VCD data for this compound has been found in the surveyed literature.
Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound (C₈H₁₀O₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 170.0579 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
The fragmentation pattern in an electron ionization (EI) mass spectrum would provide clues about the structure. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the bicyclic ring. The strained cyclopropane ring might also lead to characteristic fragmentation patterns. Analysis of the mass-to-charge ratios (m/z) of the fragment ions would help to piece together the structure of the parent molecule.
A specific mass spectrum and a detailed fragmentation analysis for this compound are not available in the public domain.
Electron Diffraction for Gas-Phase Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the gaseous state, free from the influence of intermolecular interactions present in the solid state. While direct GED studies on this compound are not extensively documented in the literature, the methodology has been successfully applied to the parent hydrocarbon, bicyclo[3.1.0]hexane, and its derivatives, providing a solid foundation for understanding the structural parameters of this bicyclic system. acs.org
The combination of GED with microwave (MW) spectroscopy and quantum chemical calculations allows for a comprehensive determination of bond lengths, bond angles, and dihedral angles. acs.orgnih.gov For the bicyclo[3.1.0]hexane framework, key structural parameters that would be determined include the lengths of the C-C bonds within the five- and three-membered rings, the C-H bond lengths, and the various bond angles that define the puckered geometry of the molecule.
Studies on related compounds, such as 1,5-diazabicyclo[3.1.0]hexane, have demonstrated that the bicyclic system can exist in different conformations, such as boat and chair forms. nih.gov Quantum chemical calculations for these systems have shown that the boat conformation is often energetically favored. nih.govresearchgate.net For this compound, a similar conformational analysis would be crucial. The orientation of the two carboxylic acid groups at the bridgehead positions (C1 and C5) would be a key area of investigation, including the rotational conformation of the carboxyl groups relative to the bicyclic core.
The expected structural parameters for the bicyclo[3.1.0]hexane core of the dicarboxylic acid, based on studies of analogous molecules, are summarized in the table below. It is important to note that these are representative values and the actual parameters for the dicarboxylic acid derivative may vary due to the electronic effects of the substituent groups.
| Structural Parameter | Expected Value (based on related compounds) |
|---|---|
| C1-C5 Bond Length (Å) | ~1.50 |
| C1-C2 / C4-C5 Bond Length (Å) | ~1.52 |
| C2-C3 / C3-C4 Bond Length (Å) | ~1.54 |
| C1-C6 / C5-C6 Bond Length (Å) | ~1.51 |
| ∠C1-C6-C5 (°) | ~60 |
| ∠C1-C2-C3 (°) | ~104 |
Solid-State Characterization Techniques (e.g., X-ray Powder Diffraction for Polymorphism)
The solid-state structure of this compound can be investigated using a variety of techniques, with X-ray Powder Diffraction (XRPD) being a primary tool for phase identification and the study of polymorphism. mdpi.commalvernpanalytical.com Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical attributes for pharmaceutical and materials science applications. malvernpanalytical.com
XRPD is an essential technique for identifying and characterizing these different crystalline forms. malvernpanalytical.com Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (related to the unit cell dimensions) and intensities. By comparing the experimental XRPD pattern of a sample to known patterns, one can identify the crystalline phase or determine if a mixture of phases is present. mdpi.com
In addition to identifying known polymorphs, XRPD is crucial in screening for new crystalline forms. A typical workflow for polymorphic screening of this compound would involve crystallizing the compound under a wide range of conditions and analyzing the resulting solids by XRPD. Any new and unique patterns would indicate the discovery of a new polymorph.
The table below outlines the key applications of XRPD in the solid-state characterization of this compound.
| Application of XRPD | Information Obtained |
|---|---|
| Polymorph Screening | Identification of different crystalline forms of the compound. |
| Phase Identification | Determination of the specific polymorph present in a bulk sample. |
| Crystallinity Assessment | Distinguishing between crystalline and amorphous solid forms. |
| Purity Analysis | Detection of crystalline impurities in a sample. |
| Stability Studies | Monitoring for phase transitions between polymorphs under different conditions (e.g., temperature, humidity). |
Further characterization of any identified polymorphs would typically involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. mdpi.comnih.gov
Mechanistic Investigations of Chemical Transformations Involving Bicyclo 3.1.0 Hexane 1,5 Dicarboxylic Acid Precursors and Analogues
Studies on Cycloisomerization Mechanisms
The formation of the bicyclo[3.1.0]hexane core often proceeds through the cycloisomerization of 1,5-enynes. acs.orgacs.orgnih.gov These reactions are typically catalyzed by transition metals, such as gold (Au) and platinum (Pt), which activate the alkyne functionality towards intramolecular cyclization. acs.orgacs.org
Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of these transformations. acs.org The generally accepted mechanism for the metal-catalyzed cycloisomerization of a 1,5-enyne involves the initial coordination of the metal catalyst to the alkyne. This is followed by an intramolecular attack of the alkene onto the activated alkyne, leading to the formation of a metal-associated cyclopropylcarbenoid intermediate. Subsequent reductive elimination from this intermediate furnishes the bicyclo[3.1.0]hexane ring system. acs.org
The nature of the substituents on the enyne precursor can significantly influence the reaction pathway and the stereochemical outcome of the cycloisomerization. For instance, the presence of certain functional groups can lead to alternative reaction pathways, such as skeletal rearrangements, competing with the desired cycloisomerization. acs.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Coordination of the metal catalyst (e.g., Au, Pt) to the alkyne of the 1,5-enyne. | Metal-alkyne complex |
| 2 | Intramolecular nucleophilic attack of the alkene onto the activated alkyne. | Cyclopropylcarbenoid intermediate |
| 3 | Reductive elimination to form the bicyclo[3.1.0]hexane ring and regenerate the catalyst. | Bicyclo[3.1.0]hexane product |
Mechanisms of 1,3-Dipolar Cycloaddition Reactions
While direct studies on 1,3-dipolar cycloaddition reactions with bicyclo[3.1.0]hexane-1,5-dicarboxylic acid are limited, extensive research on its analogues, particularly 3-azabicyclo[3.1.0]hexane derivatives, provides significant mechanistic insights. beilstein-journals.org These reactions are a powerful tool for the construction of complex heterocyclic systems.
The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process. scispace.comnih.gov This is supported by computational studies, which indicate a single transition state connecting the reactants to the cycloadduct. scispace.comnih.govscielo.br The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa.
In the context of forming bicyclo[3.1.0]hexane systems, a common approach involves the reaction of a cyclopropene (B1174273) derivative (as the dipolarophile) with a suitable 1,3-dipole, such as an azomethine ylide. beilstein-journals.org DFT calculations have been employed to study the transition states of these reactions, revealing details about the geometry and energy of the activation barrier. beilstein-journals.org These studies help in understanding the factors that control the reaction rate and selectivity. scispace.comnih.gov
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity and stereoselectivity of cycloaddition reactions are critical aspects that determine the structure of the final product. In the synthesis of substituted bicyclo[3.1.0]hexane derivatives, controlling these parameters is of utmost importance.
The regioselectivity of 1,3-dipolar cycloadditions is largely governed by the electronic and steric properties of both the dipole and the dipolarophile. scispace.comnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the preferred regioisomer. The reaction is favored when the larger HOMO coefficient of one reactant aligns with the larger LUMO coefficient of the other.
Stereoselectivity in these reactions is also highly dependent on the structure of the reactants and the reaction conditions. For instance, in the cycloaddition of azomethine ylides to cyclopropenes, a high degree of diastereofacial selectivity has been observed, leading to the preferential formation of one diastereomer. beilstein-journals.org Computational studies have been used to rationalize the observed stereochemical outcomes by comparing the energies of the different possible transition states. scispace.comnih.gov The lower energy transition state corresponds to the major product isomer.
| Selectivity | Governing Factors | Theoretical Approach |
|---|---|---|
| Regioselectivity | Electronic effects (FMO coefficients), Steric hindrance | Frontier Molecular Orbital (FMO) Theory |
| Stereoselectivity | Steric interactions in the transition state, Catalyst control (in catalyzed reactions) | Transition State Energy Calculations (DFT) |
Understanding Radical-Mediated Reaction Pathways
Radical-mediated reactions offer alternative pathways for the transformation of bicyclo[3.1.0]hexane derivatives. A particularly relevant reaction for this compound is radical decarboxylation. sioc.ac.cn
The mechanism of radical decarboxylation typically involves the generation of a carboxyl radical, which then undergoes facile fragmentation to release carbon dioxide and form an alkyl radical. This process can be initiated by various methods, including photoredox catalysis. sioc.ac.cn In a typical photoredox-catalyzed decarboxylation, a photosensitizer absorbs light and initiates an electron transfer process, leading to the formation of the carboxyl radical. sioc.ac.cn
Once the alkyl radical is formed at the bridgehead of the bicyclo[3.1.0]hexane system, it can participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to an acceptor molecule. The high ring strain of the bicyclo[3.1.0]hexane system can also influence the reactivity of the radical intermediate, potentially leading to ring-opening reactions. ucl.ac.uk The specific pathway taken by the radical will depend on the reaction conditions and the other reagents present.
Research Applications of Bicyclo 3.1.0 Hexane 1,5 Dicarboxylic Acid and Its Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The unique structural and stereochemical properties of the bicyclo[3.1.0]hexane scaffold make it a valuable building block in the synthesis of complex organic molecules. rsc.orgnih.gov Its rigid framework allows for the precise spatial arrangement of functional groups, which is crucial in the design of molecules with specific biological targets. The inherent ring strain of the fused cyclopropane (B1198618) ring influences the reactivity of the system, enabling unique chemical transformations.
Synthetic strategies have been developed to access highly functionalized bicyclo[3.1.0]hexane derivatives. rsc.orgnih.gov For instance, a convergent synthesis method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, providing access to bicyclic scaffolds with three contiguous stereocenters, including an all-carbon quaternary center. rsc.orgnih.gov Another key approach involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to form the bicyclo[3.1.0]hexane core. nih.gov These synthetic methodologies grant access to a wide range of derivatives, making the bicyclo[3.1.0]hexane system a prevalent scaffold in natural products and bioactive compounds. nih.govresearchgate.net
Exploration of the Bicyclo[3.1.0]hexane Scaffold in Chemical Biology Research
The rigid nature of the bicyclo[3.1.0]hexane system is a highly desirable feature in medicinal chemistry for designing molecules with well-defined three-dimensional shapes. By restricting the conformational freedom of a molecule, it is possible to enhance its binding affinity and selectivity for a specific biological target. This principle has been applied across various areas of chemical biology research.
Design of Conformationally Restricted Bioisosteres
The bicyclo[3.1.0]hexane scaffold serves as an effective, conformationally constrained bioisostere for more flexible ring systems, such as the cyclohexane (B81311) ring. nih.gov This strategy, known as conformational restriction, is a core aspect of drug discovery that can lead to enhanced potency and improved target selectivity. researchgate.net By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to a receptor is reduced.
This approach has been successfully used to develop selective inhibitors for various biological targets. For example, by replacing a flexible cyclopropane side chain with the rigid bicyclo[3.1.0]hexane backbone, researchers have converted non-selective compounds into highly selective ligands for specific receptor subtypes, such as the histamine (B1213489) H3 receptor and the GABA transporter BGT-1. mdpi.comnih.gov This demonstrates the utility of the bicyclo[3.1.0]hexane scaffold in fine-tuning the pharmacological profile of bioactive molecules. mdpi.com
Development of Adenosine (B11128) Receptor Ligands (e.g., A3 Receptor Agonists)
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a promising therapeutic target for inflammation and cancer, due to its significant overexpression in diseased cells compared to healthy ones. nih.gov The bicyclo[3.1.0]hexane scaffold, also known as (N)-methanocarba, has been instrumental in developing potent and selective A3AR agonists. nih.govresearchgate.net Replacing the flexible ribose ring of natural nucleosides with this rigid system often increases both potency and selectivity for the A3AR subtype. nih.govresearchgate.net
A variety of (N)-methanocarba nucleosides have been synthesized and evaluated. Modifications to the purine (B94841) ring and the 5'-position of the bicyclo[3.1.0]hexane moiety have been explored to understand structure-activity relationships (SAR). nih.govnih.gov For example, derivatives with functionalized 2-alkynyl chains have been shown to be full, potent human A3AR agonists. nih.gov One of the most potent derivatives, compound 30 (as designated in the source), displayed a high A3AR selectivity with a Ki of 0.38 μM. nih.govresearchgate.netsemanticscholar.org Another compound, MRS3558 , demonstrated a subnanomolar affinity for the human A3AR (Ki = 0.29 nM) and high selectivity over other adenosine receptor subtypes. unife.it
| Compound | Target Receptor | Affinity (Ki) | Selectivity |
| Compound 30 | Human A3AR | 0.38 µM | High |
| MRS3558 (CF502) | Human A3AR | 0.29 nM | 897-fold vs. hA1AR |
| (N)-methanocarba adenosine 36 | Human A3AR | 960 nM | Moderate preference for A3AR |
This table summarizes the binding affinities of selected bicyclo[3.1.0]hexane-based adenosine receptor ligands. Data sourced from nih.govsemanticscholar.orgunife.it.
Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR)
Metabotropic glutamate receptors (mGluRs) are involved in modulating excitatory neurotransmission in the brain and are potential drug targets for psychiatric and neurological disorders. google.comopenmedicinalchemistryjournal.com Bicyclo[3.1.0]hexane-based compounds have been designed as conformationally constrained analogs of glutamic acid to selectively target mGluR subtypes. acs.org
One of the most notable examples is (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) , which is a potent and selective agonist for group II mGluRs (mGlu2/3). openmedicinalchemistryjournal.comacs.org This compound showed high potency in suppressing forskolin-stimulated cAMP formation and was found to be orally active in animal models of anxiety and seizures. acs.org Further research led to the development of other derivatives, such as LY389795 , a highly potent and selective mGlu2/3 agonist, and its S-oxidized variants. nih.gov Conversely, other modifications of the bicyclo[3.1.0]hexane scaffold have yielded potent mGlu2/3 receptor antagonists, which are being investigated for the treatment of major depressive disorder. nih.gov For example, compound 18 (as designated in the source) was identified as a highly potent antagonist with an IC50 of 46 nM for both hmGlu2 and hmGlu3. nih.gov
| Compound | Target Receptor | Activity | Potency |
| LY354740 | Group II mGluRs (mGlu2/3) | Agonist | EC50 = 0.055 µM |
| LY389795 | mGlu2/3 | Agonist | Potent and selective |
| Compound 18 | mGlu2/3 | Antagonist | IC50 = 46 nM |
This table presents the activity of key bicyclo[3.1.0]hexane derivatives as modulators of metabotropic glutamate receptors. Data sourced from acs.orgnih.govnih.gov.
Contribution to Antiviral Compound Development (e.g., Protease Inhibitors)
The bicyclo[3.1.0]hexane scaffold has been explored in the design of novel antiviral agents, driven by the need for new drugs to combat resistant viral strains. plos.org One area of focus has been the development of influenza neuraminidase inhibitors. Researchers have designed bicyclo[3.1.0]hexane analogues of sialic acid to mimic the distorted conformation of the natural substrate within the enzyme's active site. plos.orgrsc.orgeuropa.eu These constrained molecules are intended to act as transition-state analogues, potentially offering a new structural motif for antiviral drugs. rsc.org While initial compounds showed low micromolar inhibition, they validated the bicyclo[3.1.0]hexane scaffold as a viable mimic of distorted sialic acid. rsc.orgeuropa.eu
The scaffold has also been incorporated into carbanucleoside derivatives to investigate anti-HIV activity. nih.govnih.gov In one study, L-bicyclo[3.1.0]hexenyl carbanucleoside derivatives were synthesized and evaluated. nih.gov The L-thymine nucleoside, l-2 , exhibited excellent anti-HIV-1 and -2 activities and, importantly, showed no discernible cytotoxicity, making it a promising candidate for further development. nih.gov Additionally, the bicyclo[3.1.0]hexane framework has been listed as a component in patent applications for protease inhibitors designed to treat coronavirus infections. google.com
Investigation of Antitumoural Activity in Preclinical Models (e.g., Induction of Apoptosis)
Derivatives incorporating the bicyclo[3.1.0]hexane scaffold have been synthesized and evaluated for their potential as antitumor agents. nih.govnih.gov A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] demonstrated antiproliferative activity against various human and mouse cancer cell lines, with the most effective compounds showing IC50 values in the low micromolar range (4.2 to 24.1 μM). nih.govnih.gov
Mechanistic studies revealed that these compounds can induce apoptosis (programmed cell death). nih.govnih.govmdpi.com They were shown to cause an accumulation of cancer cells in the SubG1 phase of the cell cycle, which is indicative of apoptosis. nih.govnih.gov Furthermore, treatment with these compounds led to significant changes in the actin cytoskeleton of cancer cells, a decrease in cell motility, and a reduction in filopodium-like membrane protrusions, which are involved in cell migration and invasion. nih.govnih.gov In another study, spiro-fused 3-azabicyclo[3.1.0]hexanes were found to decrease the mitochondrial membrane potential in cancer cells, a key event in the intrinsic pathway of apoptosis. mdpi.com
Development of Novel Antimicrobial Agents
The bicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif in the design of novel antimicrobial agents. Although direct studies on the antimicrobial properties of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid are not widely reported, research on its derivatives highlights the potential of this chemical class.
One notable area of investigation involves the synthesis of UDP-galactofuranose (UDP-Galf) mimics. UDP-Galf is a crucial sugar donor for two galactofuranosyltransferases, GlfT1 and GlfT2, which are essential for the biosynthesis of the mycobacterial galactan, a key component of the protective cell wall in pathogens like Mycobacterium tuberculosis. A series of UDP-Galf mimics incorporating a bicyclo[3.1.0]hexane-based amine core were synthesized and evaluated for their inhibitory activity against these enzymes. The rationale behind this approach is that the rigid bicyclic structure can mimic the conformation of the natural substrate, leading to competitive inhibition of the enzymes and disruption of cell wall synthesis.
Furthermore, derivatives of 6-amino-3-azabicyclo[3.1.0]hexane have been investigated for their antibacterial properties. For instance, amides derived from the reaction of 6-amino-3-azabicyclo[3.1.0]hexane with 4-chloroisothiazole-3-carboxylic acid have been synthesized. Given that known amides of 4-chloroisothiazole-3-carboxylic acid exhibit significant antibacterial activity, these novel bicyclic derivatives are considered promising candidates for further biological evaluation. The rigid bicyclo[3.1.0]hexane core is thought to properly orient the pharmacophoric groups for optimal interaction with their biological targets.
The following table summarizes the key findings related to the antimicrobial potential of bicyclo[3.1.0]hexane derivatives.
| Derivative Class | Target | Rationale |
| UDP-Galf mimics with bicyclo[3.1.0]hexane core | GlfT1 and GlfT2 in Mycobacterium tuberculosis | Mimicking the natural substrate to inhibit cell wall biosynthesis. |
| Amides of 6-amino-3-azabicyclo[3.1.0]hexane | Bacterial cellular targets | The rigid scaffold orients the pharmacophoric groups for enhanced activity. |
Incorporation into Natural Product Biosynthesis Studies
The unique stereochemical and conformational properties of the bicyclo[3.1.0]hexane framework make it an attractive intermediate in the synthesis of complex natural products. While there is no direct evidence of this compound being used as a starting material in natural product biosynthesis studies, related bicyclo[3.1.0]hexane intermediates have played a crucial role in the synthesis of prostaglandins (B1171923). acs.org
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. An improved synthesis of prostaglandins has been developed that proceeds through bicyclo[3.1.0]hexane intermediates. acs.org This synthetic strategy leverages the inherent strain and reactivity of the bicyclic system to introduce the necessary functional groups and stereochemistry required for the final prostaglandin (B15479496) structure. The use of a bicyclo[3.1.0]hexane template allows for a high degree of stereocontrol during the synthetic sequence.
Additionally, chiral bicyclo[3.1.0]hexane derivatives have been synthesized from the monoterpene (+)-3-carene. doi.org These derivatives, which possess interesting olfactory properties, demonstrate how naturally occurring terpenes can be used as starting materials to access functionalized bicyclo[3.1.0]hexane systems. doi.org This chemoenzymatic approach highlights the potential for incorporating the bicyclo[3.1.0]hexane scaffold into biosynthetic pathways to generate novel, biologically active molecules.
As Constrained Gamma-Amino Dicarboxylic Acids
One of the most significant applications of the bicyclo[3.1.0]hexane scaffold is in the design of conformationally constrained amino acid analogues. These molecules are of great interest in neuroscience research as they can selectively target specific receptor subtypes. A prominent example is (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (also known as LY354740), a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs).
LY354740 was designed as a conformationally constrained analogue of the neurotransmitter glutamic acid. The rigid bicyclo[3.1.0]hexane framework locks the key torsion angles of the molecule, forcing the α-amino acid and distal carboxyl functionalities into a specific spatial arrangement that is believed to be the bioactive conformation for binding to group II mGluRs. This conformational restriction leads to high potency and selectivity for its target receptors.
The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, another constrained γ-amino dicarboxylic acid, has also been developed, further showcasing the utility of cyclopropane-containing scaffolds in mimicking the bioactive conformation of amino acid neurotransmitters. The this compound structure provides a rigid scaffold that could be further functionalized to create novel constrained amino acid analogues with potential therapeutic applications in neurological disorders.
The table below presents data on the biological activity of LY354740.
| Compound | Target Receptor | Activity (EC₅₀) |
| (±)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | Group II mGluRs | 0.086 ± 0.025 µM |
| (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) | Group II mGluRs | 0.055 ± 0.017 µM |
Utilization in Materials Science Research
The rigid and well-defined three-dimensional structure of the bicyclo[3.1.0]hexane scaffold also lends itself to applications in materials science, particularly in the development of novel organic materials with tailored properties.
Development of Organic Semiconductors
While there is no direct research on the use of this compound in organic semiconductors, derivatives containing the 3-azabicyclo[3.1.0]hexane framework have been explored for such applications. Spiro compounds, which contain two rings connected by a single common atom, are a class of molecules that have been investigated for their potential as organic semiconductors.
The synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been reported. beilstein-journals.org These complex, rigid structures are of interest in materials science due to their potential to self-assemble into ordered structures, a key requirement for efficient charge transport in organic semiconductors. The bicyclo[3.1.0]hexane core enforces a specific geometry on the molecule, which can influence its packing in the solid state and, consequently, its electronic properties. The dicarboxylic acid functionality of this compound could serve as a handle for further derivatization to create novel liquid crystalline or semiconducting materials.
Isosteric Replacements for Planar Aromatic Rings
A significant area of research in medicinal chemistry is the replacement of planar aromatic rings with saturated, three-dimensional scaffolds. This strategy, known as isosteric replacement, is employed to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The bicyclo[3.1.0]hexane scaffold is among the non-classical isosteres being investigated for this purpose.
The rigid, non-planar structure of bicyclo[3.1.0]hexane allows for the spatial projection of substituents in a manner that can mimic the vectors of substitution on an aromatic ring. For example, a 1,3-disubstituted bicyclo[3.1.0]hexane can potentially serve as an isostere for a meta-substituted benzene (B151609) ring. The synthesis of a variety of mono- and bifunctional bicyclo[3.1.0]hexane derivatives has been developed to provide building blocks for medicinal chemistry programs.
The following table compares the structural parameters of a benzene ring with those of a bicyclo[3.1.0]hexane scaffold, illustrating the potential for isosteric replacement.
| Feature | Benzene Ring | Bicyclo[3.1.0]hexane Scaffold |
| Geometry | Planar | Three-dimensional, rigid |
| Hybridization | sp² | sp³ |
| Lipophilicity | High | Generally lower, leading to improved solubility |
| Metabolic Stability | Prone to oxidative metabolism | Generally more stable |
Future Research Directions and Unexplored Avenues for Bicyclo 3.1.0 Hexane 1,5 Dicarboxylic Acid
Development of Novel and More Efficient Asymmetric Synthetic Methodologies
The stereochemistry of the bicyclo[3.1.0]hexane core is crucial for its biological activity. researchgate.netnih.govacs.org Consequently, the development of efficient asymmetric syntheses is a primary area for future research. While several methods exist for the synthesis of bicyclo[3.1.0]hexane derivatives, including intramolecular cyclopropanation and lipase-catalyzed resolutions, there is a need for methodologies that are more direct, scalable, and offer high enantioselectivity specifically for the 1,5-dicarboxylic acid derivative. nih.govacs.org
Future efforts could focus on:
Catalytic Asymmetric Cyclopropanation: Investigating novel transition-metal catalysts or organocatalysts for the direct asymmetric cyclopropanation of cyclopentene (B43876) precursors bearing carboxylate functionalities. nih.gov This would provide a more atom-economical and efficient route to the target molecule.
Enzyme-Catalyzed Approaches: Expanding the use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic intermediates or the direct asymmetric synthesis of the dicarboxylic acid. nih.govacs.orgdoi.org This can offer high enantiopurity under mild reaction conditions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the bicyclo[3.1.0]hexane skeleton in a stereocontrolled manner.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Cyclopropanation | High atom economy, potential for high enantioselectivity, scalability. | Development of novel chiral catalysts (transition metal or organocatalysts). |
| Enzyme-Catalyzed Methods | High enantiopurity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes, optimization of reaction conditions. |
| Chiral Pool Synthesis | Stereocontrolled synthesis, utilization of readily available starting materials. | Identification of suitable chiral precursors and efficient synthetic routes. |
Expanded Exploration of Biological Target Interactions and Mechanistic Insights
Derivatives of the bicyclo[3.1.0]hexane scaffold have shown activity against a range of biological targets, including G protein-coupled receptors (GPCRs) like adenosine (B11128) and metabotropic glutamate (B1630785) receptors, as well as enzymes such as neuraminidase. plos.orgacs.orgnih.govnih.govacs.orgmdpi.com However, the specific biological targets of Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid remain largely unexplored.
Future research should aim to:
Broad Biological Screening: Subjecting the compound to a wide array of biological assays to identify potential interactions with various receptors, enzymes, and ion channels.
Target Identification and Validation: For any identified "hits," subsequent studies would be necessary to confirm the biological target and elucidate the mechanism of action. This could involve techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography of the ligand-protein complex.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the carboxylic acid groups to understand the structural requirements for biological activity and to optimize potency and selectivity.
Computational Design and Virtual Screening of Advanced Derivatives
Computational chemistry offers powerful tools for accelerating the drug discovery process. plos.orgacs.orgresearchgate.neteuropa.eu For this compound, computational approaches can guide the design of new derivatives with enhanced biological activity.
Key areas for future computational research include:
Conformational Analysis: Performing detailed conformational analysis using methods like Density Functional Theory (DFT) to understand the preferred spatial arrangement of the carboxylic acid groups, which is critical for receptor binding. acs.orgconicet.gov.ar
Pharmacophore Modeling and Virtual Screening: Using the structure of the dicarboxylic acid as a starting point to develop pharmacophore models and perform virtual screening of large compound libraries to identify molecules with similar structural features that may exhibit biological activity. researchgate.netnih.gov
Molecular Docking: Docking the compound and its virtual derivatives into the active sites of known biological targets to predict binding affinities and modes of interaction, thereby prioritizing compounds for synthesis and biological testing.
Integration into Supramolecular Chemistry and Nanomaterials Science
The rigid structure and the presence of two carboxylic acid groups make this compound an attractive building block for supramolecular assemblies and nanomaterials. The dicarboxylic acid moieties can participate in hydrogen bonding and coordination with metal ions to form well-defined architectures.
Unexplored avenues in this area include:
Metal-Organic Frameworks (MOFs): Using the dicarboxylic acid as an organic linker to construct novel MOFs with potential applications in gas storage, catalysis, and separation.
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various surfaces, which could be used to modify surface properties or as platforms for biosensors.
Polymer Chemistry: Incorporating the bicyclo[3.1.0]hexane dicarboxylate unit into polymer backbones to create materials with enhanced thermal stability, rigidity, and specific recognition properties.
Investigation of Green Chemistry Approaches for Synthesis
Developing environmentally benign synthetic methods is a crucial aspect of modern chemistry. Future research should focus on greener approaches for the synthesis of this compound.
This could involve:
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction rates, improve yields, and reduce the use of solvents. pnu.ac.ir
Solvent-Free Reactions: Developing synthetic protocols that are performed in the absence of solvents, which are often a major source of chemical waste. pnu.ac.ir
Use of Renewable Starting Materials: Investigating synthetic routes that start from renewable resources, such as biomass-derived chemicals.
Interdisciplinary Research Combining Synthetic Chemistry with Advanced Characterization
A comprehensive understanding of the properties and potential applications of this compound will require a multidisciplinary approach.
Future collaborations could involve:
Advanced Spectroscopic and Crystallographic Techniques: Utilizing techniques such as solid-state NMR and high-resolution X-ray diffraction to gain detailed insights into the solid-state structure and dynamics of the compound and its derivatives. mathnet.ru
Materials Science and Engineering: Collaborating with materials scientists to fabricate and characterize novel materials incorporating the bicyclo[3.1.0]hexane dicarboxylate unit.
Pharmacology and Molecular Biology: Working with biologists and pharmacologists to thoroughly investigate the biological activities and therapeutic potential of this compound and its analogues. acs.org
Q & A
Q. What are the key structural and thermodynamic properties of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid, and how do they influence its reactivity?
The bicyclo[3.1.0]hexane scaffold features a rigid, boat-like conformation due to its fused cyclopropane and cyclohexane rings, which imparts significant ring strain and stereochemical constraints. Thermodynamic data (e.g., enthalpy of formation) for bicyclo[3.1.0]hexane derivatives can be extrapolated from analogous compounds, such as bicyclo[3.1.0]hexane itself (ΔHf°(gas) = 38.6 kJ/mol) . The dual carboxylic acid groups at positions 1 and 5 enable diverse reactivity, including salt formation, esterification, and coordination chemistry. Characterization typically employs NMR (for stereochemical confirmation), X-ray crystallography (for absolute configuration), and differential scanning calorimetry (to assess thermal stability) .
Q. What synthetic strategies are effective for preparing this compound?
Retrosynthetic approaches often start with pyridine or cyclopentenone precursors. For example, photoinduced cyclization of pyridinium cations generates aziridine intermediates, which undergo regioselective ring-opening and cyclopropanation to form the bicyclic core . Functional group interconversion (e.g., ester hydrolysis) yields the final dicarboxylic acid. Key steps require stereocontrol, such as using chiral auxiliaries or enantioselective catalysts to isolate the desired (1R,5S,6R) configuration . Reaction optimization focuses on minimizing side products like bicyclo[2.2.1] derivatives, which may form under competing ring-strain conditions .
Q. How does the structure of this compound compare to other bicyclic dicarboxylic acids?
A comparative analysis reveals:
| Compound | Ring System | Key Features |
|---|---|---|
| Bicyclo[2.2.2]octane-1,4-diacid | Larger, symmetric | Higher thermal stability; used in polymers |
| Bicyclo[3.1.0]hexane-1,5-diacid | Rigid, strained | Dual carboxyl groups enable chelation |
| Bicyclo[3.2.0]heptane-2,5-diacid | Asymmetric | Limited functionalization sites |
| The 1,5-dicarboxylic acid isomer is unique for its dual reactivity and strain-driven conformational rigidity, making it suitable for metal-organic frameworks (MOFs) or enzyme-active site mimicry . |
Advanced Research Questions
Q. How can stereochemical purity be ensured during the synthesis of this compound derivatives?
Enantiomerically pure derivatives require chiral resolution techniques, such as:
- Chiral HPLC : Separates diastereomers using columns with immobilized chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- X-ray crystallography : Confirms absolute configuration, as demonstrated for (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino] derivatives .
- Asymmetric catalysis : Employ Rh(II)- or Cu(I)-based catalysts to control cyclopropanation stereochemistry . Contaminants from racemic mixtures can skew pharmacological data, necessitating rigorous purity assays (>99% ee) .
Q. What methodologies resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies in receptor binding (e.g., mGlu2 vs. mGlu3 selectivity) often arise from stereochemical impurities or assay conditions. To address this:
- Receptor profiling : Use radioligand binding assays (e.g., [³H]LY341495 for mGlu2/3) under standardized buffer conditions (pH 7.4, 25°C) .
- Computational docking : Predict binding modes using software like AutoDock Vina; correlate with functional assays (cAMP inhibition, Ca²⁺ mobilization) .
- Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives from rapid metabolite formation .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s conformation for target binding. For neuraminidase inhibitors, model the bicyclic core as a sialic acid transition-state analog, focusing on:
- Electrostatic potential maps : Identify regions for hydrogen bonding (e.g., carboxyl groups with Arg152 in influenza neuraminidase) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to assess stability .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., fluoro vs. methoxy groups) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying purity levels of this compound?
Impurities often stem from:
- Incomplete cyclopropanation : Generates monocyclic byproducts detectable via GC-MS .
- Oxidative degradation : Carboxylic acids may decarboxylate under high-temperature conditions; mitigate with inert atmospheres (N₂/Ar) .
- Stereochemical leakage : Poorly controlled cyclization leads to undesired (1S,5R) isomers, resolvable via recrystallization in ethanol/water . Purity is validated using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and elemental analysis .
Methodological Best Practices
- Characterization : Combine NMR (¹H, ¹³C, COSY), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction .
- Stability testing : Store derivatives at -20°C under desiccation to prevent hydrolysis of ester prodrugs .
- Biological assays : Use HEK293 cells overexpressing target receptors (e.g., mGlu2) for consistent IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
